molecular formula C10H16Cl2N2 B065807 4-(Pyrrolidin-1-yl)aniline dihydrochloride CAS No. 163260-77-3

4-(Pyrrolidin-1-yl)aniline dihydrochloride

Cat. No. B065807
CAS RN: 163260-77-3
M. Wt: 235.15 g/mol
InChI Key: ISFTZBVGLLUPIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Pyrrolidin-1-yl)aniline derivatives often involves multi-step chemical processes, including reductive alkylation, halogenation, and nucleophilic substitution reactions. A notable synthesis pathway is the reductive alkylation of methylamine with tetrahydro-4H-pyran-4-one followed by alkylation, demonstrating a scalable method using commercially available reagents (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of 4-(Pyrrolidin-1-yl)aniline derivatives is characterized by a coplanar arrangement with dihedral angles indicating the spatial relationship between the pyrrolidine and aromatic rings. For instance, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) shows a coplanar arrangement with a dihedral angle of 26.70(14)° between the pyrrolidine and the benzene rings, facilitated by strong N-H···O hydrogen bonds (Krishnan et al., 2021).

Chemical Reactions and Properties

4-(Pyrrolidin-1-yl)aniline derivatives participate in a variety of chemical reactions, including catalyzed domino reactions that lead to the formation of polysubstituted pyrroles. These reactions proceed without the need for a catalyst, showcasing the compound's reactivity and potential for creating complex molecular structures (Feng et al., 2013).

Scientific Research Applications

Crystal Structure and Computational Analysis

  • The crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, demonstrates a coplanar arrangement between pyrrolidine and benzene rings, important for understanding molecular interactions and stability (Krishnan et al., 2021).

Molecular Docking and Structure-Activity Relationship

  • In studies involving similar compounds, docking and quantitative structure–activity relationship (QSAR) methods are used to analyze molecular features contributing to inhibitory activity, providing insights into drug design and molecular interactions (Caballero et al., 2011).

Androgen Receptor Antagonists

  • Research on 4-(anilino)pyrrole-2-carboxamides reveals the development of novel androgen receptor antagonists, suggesting applications in hormone-related therapies (Wakabayashi et al., 2008).

Nonlinear Optical Materials

  • Studies on organic binary solids with phenolic coformers for nonlinear optical (NLO) applications show the potential use of such compounds in optical and electronic devices (Draguta et al., 2015).

Comparative Studies of Polymers

  • Comparative studies between aniline and pyrrole oxidations provide insights into the similarities and differences in the production of conductive polymers, relevant for material science and engineering (Blinova et al., 2007).

Corrosion Inhibition

  • 4-amino-N,N-di-(2-pyridylmethyl)-aniline demonstrates properties as a corrosion inhibitor, indicating potential applications in material protection and preservation (Xu et al., 2015).

Microwave-Assisted Synthesis

  • The microwave-assisted synthesis of pyrrolidine derivatives highlights advancements in chemical synthesis techniques, which are essential for efficient production of complex organic molecules (Vargas et al., 2012).

Cycloaddition Reactions

  • Studies on [3+2] cycloaddition reactions involving pyrrolidine derivatives emphasize the significance of these reactions in organic synthesis and pharmaceutical development (Żmigrodzka et al., 2022).

Antibacterial Activities

  • Synthesis of fluorinated compounds related to 4-(pyrrolidin-1-yl)aniline demonstrates high broad-spectrum antibacterial activities, important for developing new antimicrobial agents (Stefancich et al., 1985).

Anti-Cancer and Anti-Inflammatory Studies

  • The synthesis and evaluation of 4-(pyrrolidine-2,5‑dione‑1-yl)phenol for anti-cancer and anti-inflammatory properties highlight the potential therapeutic applications of pyrrolidine derivatives (Zulfiqar et al., 2021).

properties

IUPAC Name

4-pyrrolidin-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;;/h3-6H,1-2,7-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFTZBVGLLUPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610647
Record name 4-(Pyrrolidin-1-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)aniline dihydrochloride

CAS RN

163260-77-3
Record name 4-(Pyrrolidin-1-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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